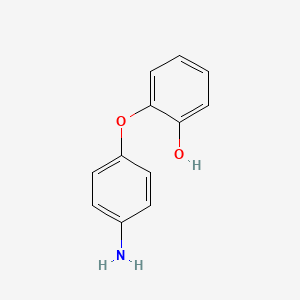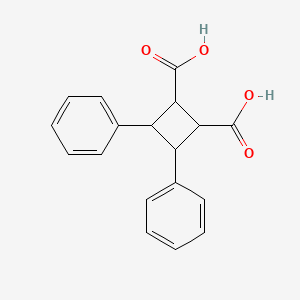
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound with the molecular formula C18H16O4. It is characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid. This reaction involves the use of ultraviolet light to induce the cycloaddition, forming the cyclobutane ring. The reaction conditions typically include a solvent such as benzene or toluene and a photosensitizer to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,2-diphenylcyclobutane-3,4-dicarboxylic acid exerts its effects involves its ability to undergo various chemical transformations. The cyclobutane ring can be cleaved under thermal or photochemical conditions, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is exploited in the synthesis of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: This compound has a similar structure but with different positions of the carboxylic acid groups, leading to different reactivity and applications.
Cyclobutane-1,2-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,2-diphenylcyclobutane-3,4-dicarboxylic acid lies in its combination of phenyl and carboxylic acid groups on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
4482-52-4 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


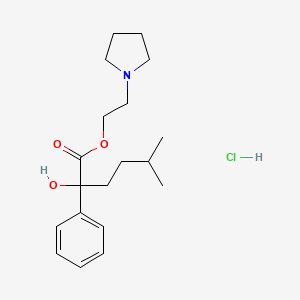
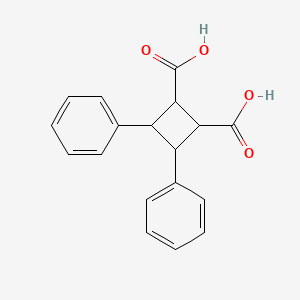
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

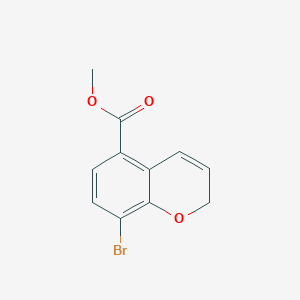

![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
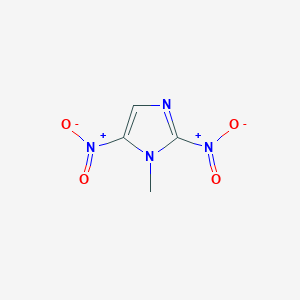
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
